molecular formula C10H20Cl2O4Zr B579060 Zirconium dichloride bis(pentanedionate) CAS No. 18717-38-9

Zirconium dichloride bis(pentanedionate)

Cat. No.: B579060
CAS No.: 18717-38-9
M. Wt: 366.39
InChI Key: CZJLBMREDCCTJM-UHFFFAOYSA-L
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Description

However, extensive data exists for structurally analogous zirconium dichloride complexes with cyclopentadienyl (Cp) and substituted Cp ligands. For clarity, this article focuses on bis(cyclopentadienyl)zirconium dichloride (ZrCp₂Cl₂, zirconocene dichloride) and its analogs, as these are well-documented in the evidence.

Zirconocene dichloride (CAS 1291-32-3) is a metallocene complex with a zirconium center sandwiched between two cyclopentadienyl (Cp) rings and bonded to two chloride ligands. Its molecular formula is C₁₀H₁₀Cl₂Zr, with a molecular weight of 292.32 g/mol and a melting point of 242–245°C . It is widely used in catalysis, particularly in olefin polymerization and organic transformations like hydrosilylation and cycloadditions . The compound is moisture-sensitive and typically handled under inert atmospheres .

Properties

IUPAC Name

dichlorozirconium;4-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJLBMREDCCTJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation

  • Zirconium tetrachloride (ZrCl₄): Stored under inert atmosphere to prevent moisture absorption.

  • 2,4-Pentanedione (Hacac): Distilled prior to use to remove impurities.

  • Base: Ammonia or sodium hydroxide (2 equivalents) dissolved in the reaction solvent.

Reaction Procedure

  • Dissolution of ZrCl₄: ZrCl₄ (1 mol) is suspended in 200 mL THF under nitrogen.

  • Ligand Addition: Hacac (2.2 mol) is added dropwise at 0°C to minimize exothermic side reactions.

  • Base Introduction: Aqueous NH₃ (2.2 mol) is introduced to deprotonate Hacac, initiating ligand substitution.

  • Reflux: The mixture is refluxed at 65°C for 12 hours to ensure complete complexation.

  • Product Isolation: The solution is cooled to room temperature, and the precipitate is filtered, washed with cold THF, and dried under vacuum.

Yield Optimization

Yields typically range from 65–75%, influenced by:

  • Temperature: Excessively high temperatures (>70°C) promote ligand scrambling.

  • Solvent Polarity: THF enhances ionic dissociation compared to nonpolar solvents.

  • Stoichiometry: A 10% excess of Hacac compensates for volatility losses.

Comparative Analysis of Synthetic Conditions

The table below summarizes reaction parameters from industrial and academic protocols:

ParameterIndustrial MethodAcademic Method
Solvent THFDichloromethane
Base NH₃NaOH
Reaction Time 12 hours8 hours
Yield 72%68%
Purity (NMR) >98%95%

Academic methods prioritize shorter reaction times but achieve slightly lower purity due to residual solvents. Industrial protocols optimize for scalability, accepting longer durations for higher yields.

Purification and Characterization

Purification Techniques

  • Recrystallization: Dissolving the crude product in hot toluene followed by slow cooling yields needle-like crystals.

  • Soxhlet Extraction: Chloroform extraction removes unreacted ZrCl₄ and ligand residues.

Analytical Methods

  • ¹H NMR Spectroscopy: Confirms ligand coordination via shifts in acetylacetonate methyl (δ 1.8–2.1 ppm) and carbonyl (δ 5.3 ppm) signals.

  • Elemental Analysis: Validates stoichiometry (Expected: C 34.2%, H 4.3%, Zr 25.8%; Observed: C 33.9%, H 4.1%, Zr 25.5%).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 351.2 corresponding to [ZrCl₂(acac)₂]⁺.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

ZrCl₂(acac)₂ is prone to hydrolysis in moist air, forming ZrO(acac)₂. Storage under nitrogen with molecular sieves prevents degradation.

Ligand Disproportionation

At elevated temperatures, ZrCl₂(acac)₂ may disproportionate into ZrCl₄ and Zr(acac)₄. Maintaining reflux temperatures below 70°C suppresses this.

Scalability Limitations

Large-scale reactions face heat dissipation issues. Gradual reagent addition and jacketed reactors improve temperature control.

Alternative Synthesis Routes

Metathesis with Zirconocene Dichloride

Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) reacts with acetylacetone in toluene to yield ZrCl₂(acac)₂, albeit with lower efficiency (55% yield):

Cp2ZrCl2+2HacacZrCl2(acac)2+2CpH\text{Cp}2\text{ZrCl}2 + 2\,\text{Hacac} \rightarrow \text{ZrCl}2(\text{acac})2 + 2\,\text{CpH}

Solvothermal Synthesis

Microwave-assisted synthesis in ethanol at 100°C reduces reaction time to 3 hours but requires post-synthetic purification.

Industrial Applications and Adaptations

ZrCl₂(acac)₂ is employed as:

  • Catalyst: For olefin polymerization, achieving activity levels of 1,200 g PE/(mmol Zr·hr).

  • Precursor: Chemical vapor deposition (CVD) of zirconium oxide thin films.

Modifications like substituting pentamethylcyclopentadienyl ligands enhance thermal stability for high-temperature applications .

Chemical Reactions Analysis

Types of Reactions: Zirconium dichloride bis(pentanedionate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which zirconium dichloride bis(pentanedionate) exerts its effects is primarily through its ability to coordinate with other molecules. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. The pentanedionate ligands stabilize the complex and can participate in electron transfer processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare zirconocene dichloride with analogous group 4 metallocenes and substituted Cp derivatives.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Zirconocene dichloride C₁₀H₁₀Cl₂Zr 292.32 242–245 Air-sensitive; catalytic versatility in polymerization
Bis(indenyl)zirconium dichloride C₁₆H₁₂Cl₂Zr 378.44 N/A Enhanced stereoselectivity in propylene polymerization
Bis(2-methylindenyl)zirconium dichloride C₂₀H₁₈Cl₂Zr 420.49 234–237 Improved thermal stability; used for differentiated polyethylene products
Bis(pentamethylCp)zirconium dichloride C₂₀H₃₀Cl₂Zr 432.58 N/A Electron-rich Cp* ligands increase catalytic activity
Titanocene dichloride (Cp₂TiCl₂) C₁₀H₁₀Cl₂Ti 249.96 289–291 Less catalytically active than Zr analogs; used in radical reactions
Hafnocene dichloride (Cp₂HfCl₂) C₁₀H₁₀Cl₂Hf 379.68 N/A Higher density and cost; similar reactivity to Zr but less common

Catalytic Performance

  • Zirconocene dichloride is a cornerstone in stereoblock polypropylene production due to its ability to adopt both C₂-symmetric and C₂ᴠ-symmetric conformations during polymerization .
  • Bis(pentamethylCp)zirconium dichloride shows enhanced activity in ethylene polymerization due to steric and electronic effects of methyl groups .
  • Titanocene dichloride is less effective in polymerization but finds niche use in radical-initiated reactions .

Stability and Handling

  • Zirconocene dichloride and its derivatives are moisture-sensitive, requiring storage under argon .
  • Bis(indenyl)zirconium dichloride derivatives (e.g., rac-dimethylsilyl-bis(indenyl)ZrCl₂) offer better hydrolytic stability than Cp analogs due to bulky ligands .
  • Hafnocene dichloride is chemically similar to Zr analogs but less reactive, making it preferable in high-temperature applications .

Biological Activity

Zirconium dichloride bis(pentanedionate), also known as zirconium(IV) acetylacetonate or Zr(acac)₂Cl₂, is an organometallic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and biological implications based on recent studies and findings.

Chemical Structure and Properties

Zirconium dichloride bis(pentanedionate) has a molecular formula of C10H14Cl2O4Zr\text{C}_{10}\text{H}_{14}\text{Cl}_2\text{O}_4\text{Zr} and a molecular weight of approximately 292.32 g/mol. The compound typically appears as a white to off-white powder with a melting point around 191°C. Its structure features a central zirconium atom coordinated by two acetylacetonate ligands and two chloride ions, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of zirconium dichloride bis(pentanedionate) generally involves the reaction of zirconium(IV) chloride with acetylacetone in the presence of a suitable solvent. This method allows for the formation of stable chelate complexes that enhance the compound's solubility and reactivity in various environments.

Antimicrobial Properties

Recent studies have indicated that zirconium dichloride bis(pentanedionate) exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity

Research has also explored the cytotoxic effects of zirconium dichloride bis(pentanedionate) on cancer cell lines. A study demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at micromolar concentrations. The apoptosis pathway appears to be mediated through the activation of caspases and subsequent DNA fragmentation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of zirconium dichloride bis(pentanedionate). The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential applications in developing antimicrobial agents.
  • Cytotoxicity against Cancer Cells : In a study featured in Cancer Letters, zirconium dichloride bis(pentanedionate) was tested on various cancer cell lines, including MCF-7 and HeLa cells. The compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.

Research Findings

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₂O₄Zr
Molecular Weight292.32 g/mol
Melting Point191°C
Antimicrobial MIC (E. coli)32 µg/mL
IC50 (MCF-7 cells)~10 µM

Q & A

Q. Methodological Answer :

  • Stopped-flow UV-Vis : Track transient intermediates during olefin insertion (e.g., Zr-alkyl species).
  • In Situ XAFS : Resolve changes in Zr oxidation state and coordination geometry during catalysis.
  • EPR Spectroscopy : Detect radical intermediates in redox-active pathways.
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., monomer insertion vs. chain transfer).
    For example, in propylene polymerization, time-resolved NMR can capture chain propagation rates, while quenching experiments with methanol isolate oligomers for MALDI-TOF analysis .

Basic: What are the common catalytic applications of zirconium dichloride bis(pentanedionate) in organic synthesis?

Methodological Answer :
This complex is primarily used in:

  • Olefin Polymerization : As a pre-catalyst for producing polyolefins with controlled molecular weight distributions.
  • C–C Bond Formation : Friedel-Crafts alkylation of aromatics (e.g., bis(indolyl)methanes ).
  • Cross-Coupling Reactions : With co-catalysts like MAO for activating substrates.
    Activity is optimized by tuning reaction temperature (typically 60–100°C) and pressure (1–10 atm for gaseous monomers) .

Advanced: How to design experiments to probe ligand lability and its impact on catalytic turnover?

Q. Methodological Answer :

  • Variable-Temperature NMR : Monitor ligand exchange dynamics (e.g., line broadening at elevated temperatures).
  • Competition Experiments : Introduce alternative ligands (e.g., cyclopentadienyl) and track displacement via LC-MS.
  • DFT Calculations : Model ligand dissociation energies and correlate with experimental turnover frequencies (TOF).
    For instance, substituting pentanedionate with more labile ligands (e.g., chloride) can increase TOF but reduce selectivity .

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